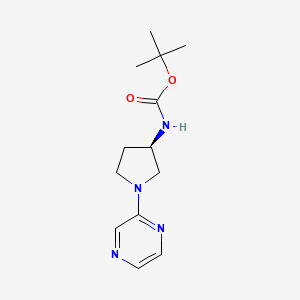![molecular formula C6H4ClN3 B3027773 7-Chloroimidazo[1,2-b]pyridazine CAS No. 1383481-11-5](/img/structure/B3027773.png)
7-Chloroimidazo[1,2-b]pyridazine
概要
説明
7-Chloroimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H4ClN3 . It has a molecular weight of 153.57 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 7-Chloroimidazo[1,2-b]pyridazine is 1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
7-Chloroimidazo[1,2-b]pyridazine is a solid substance at room temperature . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 39.8±0.5 cm3, and a molar volume of 101.4±7.0 cm3 . It also has a polar surface area of 30 Å2 and a polarizability of 15.8±0.5 10-24 cm3 .科学的研究の応用
Organic Synthesis
7-Chloroimidazo[1,2-b]pyridazine is used in organic synthesis. It can be functionalized using Grignard reagents for nucleophilic additions . This allows for the creation of various derivatives, expanding its potential applications in different fields .
Medicinal Chemistry
This compound is a key scaffold in medicinal chemistry. It’s used in the synthesis of new N-heterocyclic cores, which are being actively investigated due to their potential new physicochemical and medicinal properties .
Pharmaceutical Research
In pharmaceutical research, 7-Chloroimidazo[1,2-b]pyridazine is used due to its favorable pharmacokinetics . It’s a promising isomeric N-heterocycle, containing three nitrogen atoms embedded in a [4.3.0]-ring system .
Agrochemical Research
7-Chloroimidazo[1,2-b]pyridazine is also used in agrochemical research . Its unique structure and properties make it a valuable component in the development of new agrochemicals .
Fluorescent Bioimaging
There is ongoing research into the use of 7-Chloroimidazo[1,2-b]pyridazine in fluorescent bioimaging . This could potentially lead to new methods for visualizing biological processes .
Pathophysiological Microenvironments
7-Chloroimidazo[1,2-b]pyridazine has been used in the study of pathophysiological microenvironments . This research could provide valuable insights into disease processes and potential treatments .
作用機序
Target of Action
The primary target of 7-Chloroimidazo[1,2-b]pyridazine is the Dual-specificity tyrosine-regulated kinase (DYRK) . DYRKs are a group of protein kinases that modify other proteins by chemically adding phosphate groups to them. They play a crucial role in cell differentiation, proliferation, and survival .
Mode of Action
7-Chloroimidazo[1,2-b]pyridazine acts as an inhibitor of DYRK kinases . It binds to the active site of the enzyme, preventing it from adding phosphate groups to its target proteins. This inhibition disrupts the normal function of DYRK, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of DYRK kinases by 7-Chloroimidazo[1,2-b]pyridazine affects several biochemical pathways. These include pathways involved in cell differentiation and proliferation. The exact downstream effects depend on the specific type of DYRK kinase being inhibited and the cellular context .
Pharmacokinetics
N-heterocycles, the class of compounds to which 7-chloroimidazo[1,2-b]pyridazine belongs, are known for their potential new physicochemical and medicinal properties and favorable pharmacokinetics
Result of Action
The result of 7-Chloroimidazo[1,2-b]pyridazine’s action is the disruption of DYRK kinase activity. This can lead to changes in cell differentiation, proliferation, and survival . The exact molecular and cellular effects depend on the specific type of DYRK kinase being inhibited and the cellular context.
Action Environment
The action of 7-Chloroimidazo[1,2-b]pyridazine can be influenced by various environmental factors. These include the concentration of the compound, the presence of other molecules that can interact with it, and the specific cellular environment. For instance, the compound should be stored in a dry room temperature environment for stability
Safety and Hazards
7-Chloroimidazo[1,2-b]pyridazine is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
将来の方向性
While specific future directions for 7-Chloroimidazo[1,2-b]pyridazine are not mentioned in the available resources, it is known that the dysregulation of the TAK1-PIM2 pathway is a key factor in promoting tumor growth and bone destruction in multiple myeloma, and that targeting the TAK1 pathway could be a therapeutic strategy for effectively addressing this condition .
特性
IUPAC Name |
7-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAFSOTMLXPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737870 | |
| Record name | 7-Chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroimidazo[1,2-b]pyridazine | |
CAS RN |
1383481-11-5 | |
| Record name | 7-Chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroimidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


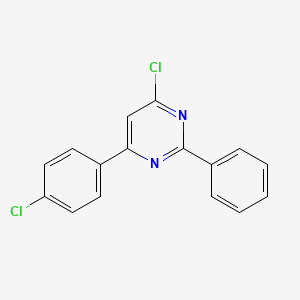
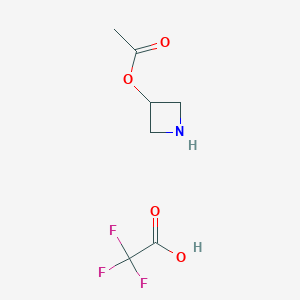

![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)

![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)
![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)
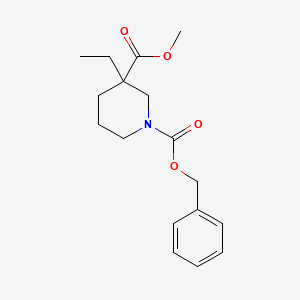
![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)

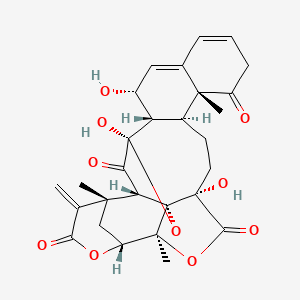
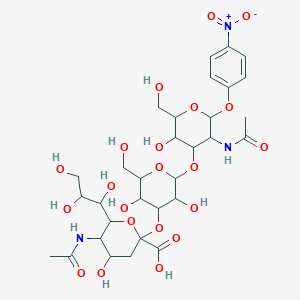
![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)
